molecular formula C11H15NO2 B1281776 2-Amino-5-tert-butylbenzoic acid CAS No. 2475-77-6

2-Amino-5-tert-butylbenzoic acid

Cat. No. B1281776
CAS RN: 2475-77-6
M. Wt: 193.24 g/mol
InChI Key: ULCQYHAVDRBIAG-UHFFFAOYSA-N
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Description

2-Amino-5-tert-butylbenzoic acid is a chemical compound that is part of a broader class of substances known for their aromatic structures and functional groups. While the specific compound is not directly synthesized or analyzed in the provided papers, the research does involve similar compounds and related synthetic methods that could be applicable to 2-Amino-5-tert-butylbenzoic acid.

Synthesis Analysis

The synthesis of related aromatic compounds involves the acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite serves as both a nitrosation reagent and an oxidant in a Pd(ii)-catalyzed decarboxylative acylation process . This method could potentially be adapted for the synthesis of 2-Amino-5-tert-butylbenzoic acid by choosing appropriate starting materials and reaction conditions. Another synthesis approach involves the nucleophilic substitution reaction of tert-butylhydroquinone with halogenated compounds, followed by catalytic reduction to yield diamine products . This method indicates the versatility of tert-butyl groups in synthetic chemistry and their stability under various reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-5-tert-butylbenzoic acid has been characterized using techniques such as FT-NMR, FT-IR, and single crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the types of chemical bonds present. For instance, the crystallographic study of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate revealed an orthorhombic lattice with specific unit cell parameters and intermolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

The chemical reactions involving tert-butyl substituted aromatic compounds are diverse. The papers describe the use of palladium-catalyzed Suzuki reactions to create complex molecules with multiple aromatic and heteroaromatic components . These reactions are highly efficient and can yield products with a variety of functional groups, which suggests that 2-Amino-5-tert-butylbenzoic acid could also participate in similar reactions, potentially leading to the formation of new compounds with pharmaceutical or material applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic polyimides derived from tert-butyl substituted diamines have been extensively studied . These materials exhibit high tensile strength, elongation at break, and modulus, along with high thermal stability and low dielectric constants . Although 2-Amino-5-tert-butylbenzoic acid is not a polyimide, the presence of tert-butyl groups and aromatic rings in its structure could imply that it may share some of these properties, such as stability and potential for use in high-performance materials.

Scientific Research Applications

  • Alkyd Resins
    • Application : A compound similar to “2-Amino-5-tert-butylbenzoic acid”, known as para-tert-Butylbenzoic acid (PTBBA), is used in alkyd resins .
    • Method : This compound is produced by oxidizing para-tert-butyltoluene with air .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is also classified as a combustible solid . More safety data may be available on its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-amino-5-tert-butylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCQYHAVDRBIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529549
Record name 2-Amino-5-tert-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-tert-butylbenzoic acid

CAS RN

2475-77-6
Record name 2-Amino-5-tert-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-tert-butylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Wagner, P von Matt, B Faller, NG Cooke… - Journal of medicinal …, 2011 - ACS Publications
… The starting 6-tert-butyl-1H-quinazoline-2,4-dione was prepared from commercially available 2-amino-5-tert-butylbenzoic acid using known procedures. (25) ES-MS: 493 [M – H] − . …
Number of citations: 53 pubs.acs.org

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